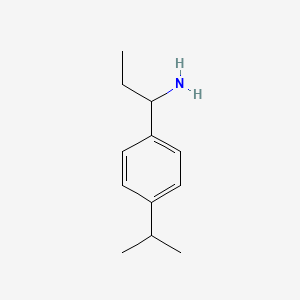

1-(4-Isopropylphenyl)propan-1-amine

Description

1-(4-Isopropylphenyl)propan-1-amine is an aromatic amine characterized by a propan-1-amine backbone attached to a 4-isopropylphenyl group. The isopropyl group at the para position of the phenyl ring contributes to steric bulk and lipophilicity, which may influence solubility, reactivity, and binding interactions in biological systems .

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9,12H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLZRVDZPRNPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Isopropylphenyl)propan-1-amine can be synthesized through several methods. One common synthetic route involves the alkylation of 4-isopropylbenzyl chloride with ammonia or an amine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is preferred due to its efficiency and scalability. The reaction is usually carried out under high pressure and temperature conditions in the presence of a metal catalyst such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Hydrocarbons.

Substitution: Various substituted amines

Scientific Research Applications

1-(4-Isopropylphenyl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-Isopropylphenyl)propan-1-amine, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

- Substituent Effects: Halogenated Derivatives: The bromo and chloro analogs (e.g., 1-(4-bromophenyl)propan-1-amine and (1R)-1-(4-chlorophenyl)propan-1-amine) exhibit increased electronegativity and polarizability compared to the isopropyl variant. These properties enhance their suitability for cross-coupling reactions in synthetic chemistry . Alkyl vs. In contrast, cyclopentane or cyclopropane rings (e.g., 1-(4-Isopropylphenyl)cyclopentan-1-amine) impose conformational rigidity, which may enhance receptor selectivity in drug design .

Chirality : The (1R)-enantiomer of the chlorophenyl derivative highlights the importance of stereochemistry in industrial applications, where specific enantiomers may improve polymer performance or reduce toxicity .

Biological Activity

1-(4-Isopropylphenyl)propan-1-amine, also known as 4-Isopropylamphetamine, is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by an isopropyl group attached to a phenyl ring, influences its chemical reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C12H19N

- Molecular Weight : 179.28 g/mol

- CAS Number : 1197236-36-4

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes in the central nervous system (CNS). It may act as a ligand for neurotransmitter receptors, influencing pathways related to mood regulation, appetite control, and cognitive function.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Neurotransmitter Modulation : Preliminary studies suggest that it may enhance the release of norepinephrine and dopamine, which could have implications for mood disorders and cognitive enhancement.

- Anticancer Potential : Research indicates that derivatives of this compound may induce apoptosis in cancer cells. For example, in studies involving HeLa cells, compounds similar to this compound demonstrated significant cytotoxicity and cell cycle arrest at the G0/G1 phase.

Cytotoxicity Studies

A study focused on the cytotoxic effects of related compounds on cancer cell lines showed that treatment with specific analogs resulted in significant cell death. The IC50 values were determined using fluorescence microscopy techniques with staining agents such as propidium iodide (PI) and DAPI.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-Isopropylamphetamine | 28.3 | HeLa |

| Cisplatin | 10.0 | HeLa |

This indicates that while cisplatin is a standard treatment, the analogs derived from this compound show promising anticancer activity.

Mechanistic Insights

Further mechanistic studies revealed that these compounds could inhibit cyclin-dependent kinases (CDK4/6), leading to cell cycle arrest. The binding interactions were confirmed through molecular docking studies, highlighting the potential for these compounds in targeted cancer therapies.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other phenylpropanamines:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methylphenyl)propan-1-amine | Structure | Moderate CNS stimulant |

| 1-(4-Ethylphenyl)propan-1-amine | Structure | Similar CNS effects |

| This compound | Structure | Potential anticancer properties |

The presence of the isopropyl group appears to enhance certain biological activities compared to its methyl and ethyl counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.